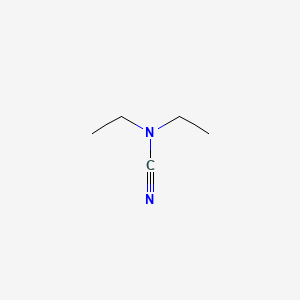
Diethylcyanamide
Cat. No. B1293381
:
617-83-4
M. Wt: 98.15 g/mol
InChI Key: ZZTSQZQUWBFTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03980650
Procedure details


Under a nitrogen atmosphere 4.7 g. (0.03 mol) of bromobenzene dissolved in 35 ml. of anhydrous diethyl ether, are added to 0.42 g. (0.06 mol) of lithium. To the solution obtained, a solution of 0.03 mol o-aminobenzonitrile in 15 ml. of anhydrous diethyl ether is added dropwise at room temperature. After about 10 minutes, a solution of 0.03 mol diethylcyanamide in 10 ml. of anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed under the nitrogen atmosphere for 4 hours. The next day the mixture is decomposed by addition of water. The ethereal layer is separated off, washed with water, dried over sodium sulphate and concentrated by evaporation of solvent. Some petroleum ether (boiling range 28°-40°C.) is added to the residue, the solid is filtered off and crystallized from a mixture of methanol and water. 4-Amino-2-diethylaminoquinazoline, m.p. 125°-128°C., is obtained.








Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC=CC=1.[Li].[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13].[CH2:18]([N:20]([CH2:23][CH3:24])[C:21]#[N:22])[CH3:19]>O.C(OCC)C>[NH2:13][C:12]1[C:11]2[C:10](=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:9]=[C:21]([N:20]([CH2:23][CH3:24])[CH2:18][CH3:19])[N:22]=1 |^1:7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.03 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.06 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
0.03 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0.03 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C#N)CC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the solution obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then refluxed under the nitrogen atmosphere for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethereal layer is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation of solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Some petroleum ether (boiling range 28°-40°C.) is added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from a mixture of methanol and water
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=NC2=CC=CC=C12)N(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
